2-(Dimethoxymethyl)-5-(methoxymethyl)furan
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Overview
Description
2-(Dimethoxymethyl)-5-(methoxymethyl)furan is an organic compound with the molecular formula C8H12O4 It is a derivative of furan, characterized by the presence of methoxymethyl groups at the 2 and 5 positions of the furan ring
Mechanism of Action
Target of Action
It’s known that furan derivatives are often used in organic synthesis and can interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including reactions with dimethoxymethane (dmm or methylal) to form reactive intermediates .
Biochemical Pathways
The compound is involved in the conversion of furan into methyl levulinate (MLA), a promising fuel additive . The reaction of furan with DMM leads to the formation of 2-methoxymethyl-furan (MMF), which then gets converted to MLA via acid catalysis .
Result of Action
The result of the action of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan is the formation of MLA, a valuable compound with wide applications in medicine, flavoring and fragrance industries, as well as its use as a fuel additive .
Action Environment
The reaction of furan with DMM to form MMF is endothermic in vacuum but exothermic in a methanol solvent environment . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of a solvent and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan typically involves the reaction of furan derivatives with methoxymethylating agents. One common method is the reaction of furan with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-(methoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(formyl)-5-(methoxymethyl)furan or 2-(carboxyl)-5-(methoxymethyl)furan.
Reduction: Formation of 2-(hydroxymethyl)-5-(methoxymethyl)furan.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(Dimethoxymethyl)-5-(methoxymethyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethoxymethyl)furan: Lacks the additional methoxymethyl group at the 5 position.
5-(Methoxymethyl)furan: Lacks the methoxymethyl group at the 2 position.
2,5-Dimethylfuran: Contains methyl groups instead of methoxymethyl groups.
Uniqueness
2-(Dimethoxymethyl)-5-(methoxymethyl)furan is unique due to the presence of methoxymethyl groups at both the 2 and 5 positions, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-(methoxymethyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLPVCXVFBZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763252 |
Source
|
Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110339-34-9 |
Source
|
Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of DMMF in the context of biofuel production?
A1: DMMF is identified as a potential biodiesel candidate or additive in the research paper []. It is produced alongside other promising compounds like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 5-(methoxymethyl)-2-furaldehyde (MMF) from fructose, a readily available sugar. The study highlights a novel, efficient catalytic process using a silica gel-supported nitric acid (SiO2-HNO3) catalyst for converting fructose to these valuable furan derivatives. This method demonstrates a promising avenue for sustainable biofuel production from renewable carbohydrate sources.
Q2: What are the key findings regarding the production of DMMF from fructose as described in the research?
A2: The research [] demonstrates a two-step process for DMMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the reaction system, facilitating the conversion of 5-HMF to DMMF via acetalization. This one-pot, two-step method achieved a notable DMMF yield of 34% at 150 °C using the SiO2-HNO3 catalyst and a DMSO-methanol solvent system. This approach offers several advantages, including facile catalyst recycling and the utilization of readily available, renewable starting materials.
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